molecular formula C20H30N12O12P2 B8198295 c-di-AMP (diammonium)

c-di-AMP (diammonium)

Cat. No.: B8198295
M. Wt: 692.5 g/mol
InChI Key: VMUFYPKVYNUECF-VEQUCWRQSA-N
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Description

Cyclic diadenosine monophosphate (diammonium) is a bacterial nucleotide second messenger. It plays a crucial role in regulating various physiological processes within bacteria, including cell growth, cell wall homeostasis, and ion transport. Additionally, it is involved in host immune responses, making it a significant molecule in both bacterial physiology and host-pathogen interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic diadenosine monophosphate (diammonium) typically involves the enzymatic conversion of adenosine triphosphate (ATP) to cyclic diadenosine monophosphate using diadenylate cyclase enzymes. One efficient method uses an immobilized Vibrio cholerae dinucleotide cyclase DncV. The process includes the preparation of DncV-immobilized resin, enzymatic synthesis of cyclic diadenosine monophosphate, purification using macroporous absorption resin SP207, and desiccation using rotary evaporation and lyophilization. The reaction conditions involve incubating the substrate ATP with DncV-immobilized resin in a buffer solution at an optimal pH and temperature .

Industrial Production Methods

For industrial-scale production, the enzymatic method described above can be scaled up. The process ensures high yield and purity, making it suitable for large-scale applications. The use of immobilized enzymes allows for repeated use and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclic diadenosine monophosphate (diammonium) undergoes various chemical reactions, including hydrolysis and degradation. It is hydrolyzed by phosphodiesterase enzymes into linear molecules such as pApA or adenosine monophosphate (AMP). These reactions are crucial for regulating the intracellular levels of cyclic diadenosine monophosphate and its associated physiological effects .

Common Reagents and Conditions

The hydrolysis of cyclic diadenosine monophosphate typically requires the presence of phosphodiesterase enzymes. The reaction conditions include an appropriate buffer solution and optimal temperature to facilitate enzyme activity .

Major Products

The major products formed from the hydrolysis of cyclic diadenosine monophosphate are pApA and adenosine monophosphate. These products play significant roles in bacterial signaling and metabolism .

Scientific Research Applications

Cyclic diadenosine monophosphate (diammonium) has numerous scientific research applications:

    Chemistry: It is used as a model compound to study nucleotide signaling pathways and enzyme kinetics.

    Biology: It plays a vital role in bacterial physiology, including cell growth, cell wall maintenance, and ion transport. It is also involved in host-pathogen interactions and immune responses.

    Medicine: It is being explored as a potential vaccine adjuvant due to its ability to stimulate immune responses. It also serves as a target for developing antimicrobial drugs.

    Industry: It is used in the development of biosensors and diagnostic tools for detecting bacterial infections

Mechanism of Action

Cyclic diadenosine monophosphate (diammonium) exerts its effects by binding to specific receptor proteins and regulatory RNA molecules within bacterial cells. This binding regulates various downstream cellular processes, including cell wall maintenance, potassium ion homeostasis, and DNA damage repair. In eukaryotic hosts, it stimulates immune responses by binding to innate immune surveillance proteins, leading to the activation of signaling pathways such as the type I interferon response and NF-κB pathway .

Comparison with Similar Compounds

Cyclic diadenosine monophosphate (diammonium) is similar to other cyclic dinucleotides such as cyclic di-guanosine monophosphate (cyclic di-GMP) and cyclic guanosine monophosphate-adenosine monophosphate (cyclic GMP-AMP). it is unique in its essential role in bacterial growth and virulence. Unlike cyclic di-GMP, which primarily regulates biofilm formation and motility, cyclic diadenosine monophosphate is crucial for cell wall homeostasis and potassium ion regulation. Similar compounds include:

Properties

IUPAC Name

azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFYPKVYNUECF-VEQUCWRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N12O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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